molecular formula C19H16ClNOS B2531075 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034287-28-8

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2531075
CAS No.: 2034287-28-8
M. Wt: 341.85
InChI Key: GUTVHDIGLVUDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone is an organic compound known for its unique structure and potential applications in various scientific fields. Its distinct chemical structure offers valuable properties that are leveraged in different types of chemical reactions and applications, ranging from synthetic chemistry to potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions. A common route includes:

  • Formation of the 2-chloro-6,7-dihydrothieno[3,2-c]pyridine core through cyclization reactions.

  • Coupling the thieno[3,2-c]pyridine core with a naphthalen-1-yl ethanone derivative through Friedel-Crafts acylation. These reactions often require specific conditions such as the presence of a Lewis acid catalyst and controlled temperatures to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the preparation of this compound often involves scalable synthesis techniques, ensuring high yield and purity. Techniques such as continuous flow chemistry may be employed to streamline the process, reduce reaction times, and improve safety.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone is versatile in its chemical reactivity, participating in various reaction types:

  • Oxidation: : Can be oxidized to introduce additional functional groups.

  • Reduction: : The ketone functional group can undergo reduction to form secondary alcohols.

  • Substitution: : Halogen atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions Used

Reagents commonly used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. Reaction conditions often require solvents like dichloromethane or toluene and may need inert atmospheres to avoid undesired side reactions.

Major Products Formed from These Reactions

The resulting products vary based on the type of reaction:

  • Oxidation: : Products with additional oxygen-containing functional groups.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Compounds with various substituents replacing the chlorine atom.

Scientific Research Applications

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone has multiple applications across different fields:

  • Chemistry: : Used as a building block in organic synthesis, allowing for the creation of more complex molecules.

  • Biology: : Investigated for its potential effects on biological pathways, possibly impacting enzyme activity or receptor binding.

  • Medicine: : Explored for therapeutic potential, including anti-inflammatory or anticancer properties.

  • Industry: : Utilized in the development of specialty chemicals and materials, such as dyes or polymers.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism by which 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone exerts its effects is often linked to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate activity through binding interactions. Pathways influenced by this compound can vary depending on its use, potentially involving signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Highlighting its Uniqueness

Compared to similar compounds, 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone stands out due to its specific structural features, which confer distinct chemical reactivity and biological activity. The inclusion of both a thienopyridine core and a naphthalene moiety provides a unique combination of properties that may not be present in related compounds.

List of Similar Compounds

  • 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-4-yl)-2-(naphthalen-1-yl)ethanone

  • 1-(2-bromo-6,7-dihydrothieno[3,2-c]pyridin-4-yl)-2-(naphthalen-1-yl)ethanone

  • 1-(6,7-dihydrothieno[3,2-c]pyridin-5-yl)-2-(naphthalen-1-yl)ethanone These related compounds may share some chemical properties but differ in terms of halogen substituents or positions within the structure, influencing their reactivity and applications.

Hope that helps! What's next?

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNOS/c20-18-10-15-12-21(9-8-17(15)23-18)19(22)11-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTVHDIGLVUDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.